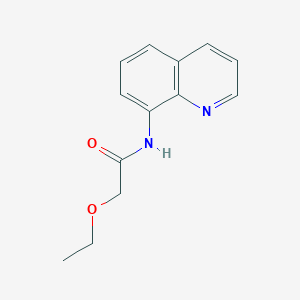

2-ethoxy-N-(8-quinolinyl)acetamide

Description

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

2-ethoxy-N-quinolin-8-ylacetamide |

InChI |

InChI=1S/C13H14N2O2/c1-2-17-9-12(16)15-11-7-3-5-10-6-4-8-14-13(10)11/h3-8H,2,9H2,1H3,(H,15,16) |

InChI Key |

WUOJSPXVSDKLTJ-UHFFFAOYSA-N |

SMILES |

CCOCC(=O)NC1=CC=CC2=C1N=CC=C2 |

Canonical SMILES |

CCOCC(=O)NC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The most straightforward method involves reacting 8-aminoquinoline with 2-ethoxyacetyl chloride under basic conditions. This one-step procedure leverages nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

Reaction Scheme :

Optimization and Conditions

Analytical Validation

-

IR Spectroscopy : Strong absorption at 1650–1680 cm⁻¹ (amide C=O stretch).

-

¹H NMR : δ 1.4 ppm (t, 3H, OCH₂CH₃), δ 3.6–4.2 ppm (m, 4H, OCH₂CH₃ and CH₂CO), δ 8.2–9.0 ppm (m, 6H, quinoline-H).

Schotten-Baumann Reaction with 2-Ethoxyacetic Acid

Reaction Overview

This method activates 2-ethoxyacetic acid using coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of HOBt (hydroxybenzotriazole).

Reaction Scheme :

Optimization and Conditions

Key Advantages

Stepwise Alkylation-Acylation of 8-Hydroxyquinoline

Synthetic Pathway

This two-step approach first introduces the ethoxy group to 8-hydroxyquinoline , followed by amide formation.

Step 1: O-Alkylation

Step 2: Amide Formation

Critical Parameters

-

Alkylation : Requires anhydrous conditions and potassium carbonate as a base.

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) or SnCl₂/HCl.

Solid-Phase Synthesis Using Resin-Bound Intermediates

Methodology

A less conventional approach employs Wang resin -linked 8-aminoquinoline, which is acylated with 2-ethoxyacetic acid before cleavage.

Procedure :

Performance Metrics

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Direct Amide Coupling | 2-Ethoxyacetyl chloride | Room temp | 70–85 | 98 | High |

| Schotten-Baumann | EDCl/HOBt | 0–25°C | 65–75 | 95 | Moderate |

| Stepwise Alkylation | Ethyl bromide, HNO₃, Pd/C | Multi-step | 50–60 | 90 | Low |

| Solid-Phase | Wang resin, TFA | Ambient | 60–70 | 95 | High |

Challenges and Mitigation Strategies

Common Side Reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.